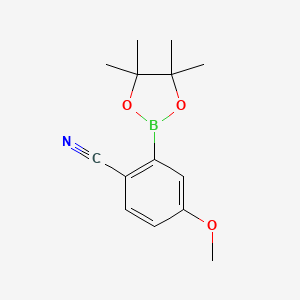

4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

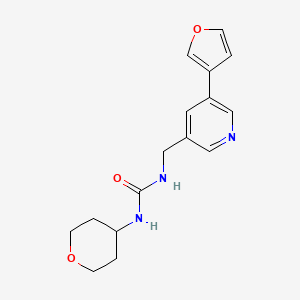

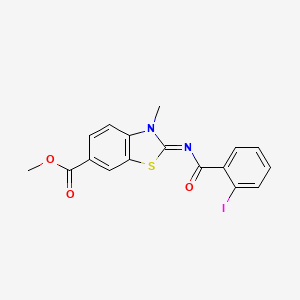

“4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” is a complex organic compound. It contains a methoxy group (-OCH3), a nitrile group (-CN), and a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). The presence of these functional groups suggests that this compound could be involved in various organic reactions .

Synthesis Analysis

While specific synthesis methods for this compound were not found, compounds with similar structures are often synthesized through reactions involving boronic acids or their derivatives .

Molecular Structure Analysis

The molecular structure of this compound is likely characterized by the presence of a benzene ring (from the “benzonitrile” part of the name), to which the methoxy, nitrile, and boronic ester groups are attached .

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Copolymers

This compound is employed in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units . These copolymers have unique optical and electrochemical properties, making them useful in a variety of applications, including organic electronics and photonics.

Borylation of Alkylbenzenes

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a related compound, has been used for borylation at the benzylic C-H bond of alkylbenzenes . This reaction, catalyzed by palladium, forms pinacol benzyl boronate, a useful intermediate in organic synthesis.

Hydroboration of Alkynes and Alkenes

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is also used in the hydroboration of alkyl or aryl alkynes and alkenes . This reaction, catalyzed by transition metals, allows for the addition of boron to carbon-carbon multiple bonds, creating new organoboron compounds.

4. Preparation of Boronic Acids and Derivatives The compound is a derivative of boronic acid, and it can be used in the preparation of other boronic acids and their derivatives . Boronic acids are important reagents in organic synthesis, and they are used in a variety of reactions, including Suzuki-Miyaura cross-coupling reactions.

Pharmaceutical Intermediate

The compound is often used as an intermediate in the synthesis of pharmaceuticals . Its unique structure allows it to be incorporated into a variety of different drug molecules, potentially enhancing their effectiveness or altering their properties.

Material Science

In material science, the compound can be used in the synthesis of materials with unique properties . For example, it could be used to create polymers with specific optical or electronic properties, which could be used in devices such as organic light-emitting diodes (OLEDs) or solar cells.

Eigenschaften

IUPAC Name |

4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BNO3/c1-13(2)14(3,4)19-15(18-13)12-8-11(17-5)7-6-10(12)9-16/h6-8H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDQCSOGFODLAAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-((4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2566744.png)

![6-(2-Methoxyphenyl)-2-[1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2566751.png)

![N~1~-[(1-cyanocyclopropyl)methyl]glycinamide](/img/structure/B2566756.png)

![[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2566761.png)

![2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-(3-ethylphenyl)acetamide](/img/no-structure.png)